molecular formula C17H15ClN6O3 B12473887 N~2~-(3-chlorophenyl)-N~4~-(2-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine

N~2~-(3-chlorophenyl)-N~4~-(2-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine

Cat. No.: B12473887
M. Wt: 386.8 g/mol
InChI Key: WHZAMZYAXVOPLJ-UHFFFAOYSA-N
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Description

N2-(3-CHLOROPHENYL)-N4-(2-METHOXYPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is a complex organic compound with significant potential in various fields of scientific research. This compound features a pyrimidine core substituted with chlorophenyl, methoxyphenyl, and nitro groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-CHLOROPHENYL)-N4-(2-METHOXYPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, optimized for efficiency and yield. The process would include careful control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N2-(3-CHLOROPHENYL)-N4-(2-METHOXYPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a metal catalyst.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N2-(3-CHLOROPHENYL)-N4-(2-METHOXYPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-(3-CHLOROPHENYL)-N4-(2-METHOXYPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N2-(3-CHLOROPHENYL)-N4-(2-METHOXYPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE: shares similarities with other substituted pyrimidines, such as:

Uniqueness

The unique combination of substituents in N2-(3-CHLOROPHENYL)-N4-(2-METHOXYPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE imparts distinct chemical properties and reactivity, making it valuable for specific research applications that require these characteristics.

Properties

Molecular Formula

C17H15ClN6O3

Molecular Weight

386.8 g/mol

IUPAC Name

2-N-(3-chlorophenyl)-4-N-(2-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine

InChI

InChI=1S/C17H15ClN6O3/c1-27-13-8-3-2-7-12(13)21-16-14(24(25)26)15(19)22-17(23-16)20-11-6-4-5-10(18)9-11/h2-9H,1H3,(H4,19,20,21,22,23)

InChI Key

WHZAMZYAXVOPLJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC2=NC(=NC(=C2[N+](=O)[O-])N)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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